Cas no 1807247-63-7 (3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid)

3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid 化学的及び物理的性質
名前と識別子
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- 3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid
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- インチ: 1S/C11H8F3NO2S/c1-6-2-7(4-9(16)17)10(8(3-6)5-15)18-11(12,13)14/h2-3H,4H2,1H3,(H,16,17)
- InChIKey: UNQKWZXNBGZCMJ-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C(C#N)=CC(C)=CC=1CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 363
- トポロジー分子極性表面積: 86.4
- XLogP3: 3.2
3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010014715-500mg |
3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid |
1807247-63-7 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
Alichem | A010014715-250mg |
3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid |
1807247-63-7 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
Alichem | A010014715-1g |
3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid |
1807247-63-7 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acidに関する追加情報
3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic Acid: A Comprehensive Overview
The compound 3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid, with CAS No. 1807247-63-7, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a trifluoromethylthio substituent attached to a phenyl ring, further connected to an acetic acid moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.
Recent studies have highlighted the potential of 3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid as a promising candidate in drug discovery. Researchers have explored its role in modulating various cellular pathways, particularly those involved in inflammation and oxidative stress. The trifluoromethylthio group, known for its electron-withdrawing properties, has been shown to enhance the compound's ability to interact with specific protein targets, making it a valuable tool in the development of novel therapeutic agents.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the trifluoromethylthio group is typically achieved through nucleophilic substitution reactions, while the cyano and methyl groups are introduced via electrophilic aromatic substitution. The final step involves the attachment of the acetic acid moiety, which is crucial for enhancing the compound's solubility and bioavailability.
One of the most intriguing aspects of 3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid is its ability to exhibit selective biological activity. Recent research has demonstrated that this compound can inhibit certain enzymes associated with chronic inflammatory diseases, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it may serve as a lead compound for developing anti-inflammatory drugs with improved efficacy and reduced side effects.
In addition to its pharmacological applications, this compound has also been studied for its potential in materials science. The presence of the trifluoromethylthio group imparts unique electronic properties to the molecule, making it a candidate for use in advanced materials such as semiconductors and sensors. Researchers are currently investigating its ability to function as a dopant in organic electronics, where it could enhance device performance by modulating charge transport properties.
The structural versatility of 3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid also makes it an ideal substrate for further chemical modifications. By altering the substituents on the phenyl ring or modifying the acetic acid moiety, chemists can tailor the compound's properties for specific applications. For instance, introducing additional functional groups could enhance its ability to target specific receptors or improve its stability under physiological conditions.
From an environmental perspective, there is growing interest in understanding the fate and toxicity of this compound. While preliminary studies suggest that it is not inherently hazardous under normal conditions, further research is needed to assess its long-term effects on ecosystems and human health. Regulatory agencies are closely monitoring developments in this area to ensure that any commercial applications comply with safety standards.
In conclusion, 3-Cyano-5-methyl-2-(trifluoromethylthio)phenylacetic acid represents a fascinating example of how modern chemistry can yield compounds with diverse applications across multiple disciplines. Its unique structure, coupled with its promising biological and electronic properties, positions it as a key player in future scientific advancements. As research continues to unfold, this compound is expected to contribute significantly to both medical and materials science innovations.
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